molecular formula C11H13NO3 B6270178 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid CAS No. 1337217-10-3

2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid

Cat. No.: B6270178
CAS No.: 1337217-10-3
M. Wt: 207.2
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid is a compound that belongs to the class of benzopyrans. Benzopyrans are heterocyclic compounds that contain a fused benzene and pyran ring. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction of 4-amino-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base can lead to the formation of the benzopyran ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzopyran derivatives.

Scientific Research Applications

2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with known anticoagulant properties.

    Chroman: Another benzopyran derivative with antioxidant activities.

    Flavonoids: A class of compounds with similar structural features and diverse biological activities.

Uniqueness

2-(4-amino-3,4-dihydro-2H-1-benzopyran-8-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and acetic acid groups contribute to its reactivity and potential therapeutic applications.

Properties

CAS No.

1337217-10-3

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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